N,5-dimethyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}pyrimidin-2-amine
Description
N,5-dimethyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C16H19F3N6 |
|---|---|
Molecular Weight |
352.36 g/mol |
IUPAC Name |
N,5-dimethyl-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H19F3N6/c1-11-8-21-14(22-9-11)24(2)12-4-3-7-25(10-12)15-20-6-5-13(23-15)16(17,18)19/h5-6,8-9,12H,3-4,7,10H2,1-2H3 |
InChI Key |
PEMAULHOPLMGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine in the presence of a catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling of the Pyrimidine and Piperidine Rings: The final step involves coupling the pyrimidine and piperidine rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.
Scientific Research Applications
N,5-dimethyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing the function of specific proteins and enzymes.
Medicine: The compound has potential therapeutic applications and is being investigated for its activity against various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N,5-dimethyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}pyrimidin-2-amine can be compared with other similar compounds, such as:
- 4-chloro-N-(3S)-6,6-dimethylpiperidin-3-yl-5-(trifluoromethyl)pyrimidin-2-amine
- tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The presence of different substituents and functional groups can lead to variations in their reactivity, stability, and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
